molecular formula C24H27N3O3S B2799366 N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 851715-28-1

N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide

カタログ番号 B2799366
CAS番号: 851715-28-1
分子量: 437.56
InChIキー: OJSNYALXAWFPIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antioxidant Capacity and Chemical Reactions

The study of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation-based assays, often used alongside compounds similar to the queried chemical, elucidates the pathways of antioxidant capacity. These assays, including ABTS and DPPH, are crucial for understanding the reaction mechanisms of antioxidants. Some antioxidants form coupling adducts with radicals, indicating specific reactions for certain antioxidants, which can further undergo oxidative degradation. This research outlines the specificity and relevance of oxidation products and the contribution of coupling reactions to total antioxidant capacity, emphasizing the need for deeper insights into these processes (Ilyasov et al., 2020).

Neuroleptic Applications in Psychiatry

Compounds like N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide, especially those related to benzamide neuroleptics, play a significant role in treating mental disorders and psychosomatic diseases. Benzamide derivatives, characterized by their mechanism of action and critical analysis of efficacy in various treatments, highlight the multidisciplinary approach to managing patients with mental disorders. This body of work underscores the importance of such compounds in psychiatric and neurological practices, offering insights into their therapeutic potential and mechanism of action (Danilov, 2012).

Pharmacological Characterization and Behavioral Effects

The pharmacological characterization and behavioral effects of dopamine D2-like receptor antagonists, such as eticlopride, provide a foundation for understanding similar compounds. Research on these drugs helps in comprehending the central dopamine receptor function, the role of D2-like receptors in behavior, and the effects of receptor blockade on preclinical animal models. This research is vital for exploring the therapeutic and experimental applications of dopamine antagonists in understanding and treating psychiatric conditions (Martelle & Nader, 2008).

Sulfonamide Compounds and Therapeutic Patents

Sulfonamide compounds, including their patent literature from 2008 to 2012, cover a broad spectrum of clinically used drugs and novel therapeutic agents. This review emphasizes the diversity of sulfonamides, including their application as carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and in treating various diseases such as glaucoma, cancer, and epilepsy. The ongoing development of sulfonamide-based drugs underlines the continuous need for novel compounds with selective activity and minimal side effects, highlighting the potential for future drug discovery and development (Carta et al., 2012).

特性

IUPAC Name

N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c28-23(26-15-19-9-6-14-30-19)17-31-22-16-27(21-11-5-4-10-20(21)22)13-12-25-24(29)18-7-2-1-3-8-18/h1-5,7-8,10-11,16,19H,6,9,12-15,17H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSNYALXAWFPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。